10-Methyl-10-deazaaminopterin
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Overview
Description
10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.
Scientific Research Applications
Structural Design and Biochemical Properties
10-Methyl-10-deazaaminopterin, as part of the 10-deaza-aminopterin series, has been studied for its potential in cancer treatment. Modifications at the N10 position of 4-amino folates impact membrane transport in cells, with differential effects on transport in tumor cells compared to normal tissue. This leads to greater drug accumulation in tumor cells. These modifications have shown therapeutic efficacy superior to both 10-deaza-aminopterin and methotrexate, another drug with antitumor properties. These compounds inhibit L1210 cell dihydrofolate reductase and exhibit similar transport properties in various cells. The transport differences among these analogs, which determine net accumulation, reflect in their growth-inhibitory potency. Moreover, their metabolism and plasma pharmacokinetics have been studied, revealing potential selective action in tumor versus normal tissue (Sirotnak et al., 2004).
Antitumor Efficacy
Further research into the 10-deaza-aminopterin series, including this compound, has shown marked superiority to methotrexate against various murine tumors. This includes effectiveness against both ascites tumors and solid tumors, with significant tumor burden reduction and long-term survivors in some cases. The modifications at the 10 position of the compound have been pivotal in this increased effectiveness (Sirotnak et al., 2004).
Pharmacokinetic Studies
A Phase I study of 10-propargyl-10-deazaaminopterin, related to this compound, aimed to identify potential toxicities and define an optimal dose and schedule. This study involved patients with non-small cell lung cancer who had undergone prior chemotherapy. The study highlighted mucositis as a dose-limiting toxicity and recommended a Phase II dose for further trials. This study provided insights into the pharmacokinetics and toxicity profile of this class of compounds (Krug et al., 2000).
Combination Therapy Potential
Research has also explored the combination of pralatrexate (10-propargyl-10-deazaaminopterin) with other drugs, such as bortezomib, in T-cell lymphoid malignancies. This combination showed synergistic effects, suggesting potential as a treatment platform for such malignancies. The study utilized various assays and models to confirm the efficacy and safety of this combination (Marchi et al., 2010).
Clinical Trials and Applications
Clinical trials have been conducted with compounds related to this compound, such as pralatrexate, in non-small cell lung cancer. These trials aimed to assess the efficacy and safety profile, finding limited toxicity and indications of efficacy in lung cancer, which encourages further development of these compounds (Krug et al., 2003).
Properties
CAS No. |
80576-77-8 |
---|---|
Molecular Formula |
C21H23N7O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1 |
InChI Key |
MQISJAZESFPIPJ-SBNLOKMTSA-N |
Isomeric SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-methyl-10-deaza-aminopterin 10-methyl-10-deazaaminopterin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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